molecular formula C8H15NO4 B8309831 Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Cat. No. B8309831
M. Wt: 189.21 g/mol
InChI Key: QMACXNGEKDGRAL-UHFFFAOYSA-N
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Description

Ethyl 3-[(ethoxycarbonyl)amino]propanoate is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[(ethoxycarbonyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(ethoxycarbonyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 3-(ethoxycarbonylamino)propanoate

InChI

InChI=1S/C8H15NO4/c1-3-12-7(10)5-6-9-8(11)13-4-2/h3-6H2,1-2H3,(H,9,11)

InChI Key

QMACXNGEKDGRAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of compound b (77 g, 0.22 mol), 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (57 g, 0.44 mol) and Et3N (92 mL, 0.66 mol) in dioxane (500 mL) was purged with N2 for 30 minutes. Then Pd(OAc)2 (2.7 g, 0.011 mol) and biphenyl-2-yl-dicyclohexyl-phosphane (8.5 g, 0.022 mol) were added to the resulting mixture. After the addition, the reaction mixture was stirred at 80° C. for 1.5 hours. TLC (petroleum ether/EtOAc 30:1) indicated complete consumption of compound b. The resulting mixture was washed with saturated NH4Cl (500 mL), H2O (500 mL) and brine (500 mL) in sequence, dried over Na2SO4 and concentrated in vacuo to give crude compound c, which was purified by column chromatography (silica gel, petroleum ether/EtOAc from 5:1 to 1:1) to yield pure compound c (35 g, yield: 45%) as a brown solid.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl acrylate (a) (50 mL, 460 mmol, 1.1 eq), glycine ethyl ester hydrochloride (b) (58.4 g, 418 mmol, 1 eq), and triethylamine (58.3 mL, 418 mmol, 1 eq) in absolute EtOH (960 mL) was stirred at ambient temperature for approximately 72 h. After reaction was complete, volatile components were removed under vacuum and the crude intermediate (c) was carried on directly.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

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